molecular formula C19H14N4OS B2546019 N-({[2,3'-bipyridine]-3-yl}methyl)-1,3-benzothiazole-6-carboxamide CAS No. 1904012-13-0

N-({[2,3'-bipyridine]-3-yl}methyl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B2546019
CAS No.: 1904012-13-0
M. Wt: 346.41
InChI Key: WKYGYNCYGRGPRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({[2,3’-bipyridine]-3-yl}methyl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that integrates the structural features of bipyridine and benzothiazole. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The bipyridine moiety is known for its ability to coordinate with metal ions, while the benzothiazole ring is recognized for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,3’-bipyridine]-3-yl}methyl)-1,3-benzothiazole-6-carboxamide typically involves the coupling of 2,3’-bipyridine with a benzothiazole derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the bipyridine-benzothiazole linkage . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-({[2,3’-bipyridine]-3-yl}methyl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bipyridine moiety typically yields N-oxides, while reduction can produce various amines.

Scientific Research Applications

N-({[2,3’-bipyridine]-3-yl}methyl)-1,3-benzothiazole-6-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-({[2,3’-bipyridine]-3-yl}methyl)-1,3-benzothiazole-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety can coordinate with metal ions, influencing redox reactions and electron transfer processes. The benzothiazole ring can interact with biological macromolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: Known for its coordination chemistry applications.

    1,10-Phenanthroline: Another ligand with similar coordination properties.

    Benzothiazole derivatives: Compounds with various biological activities.

Uniqueness

N-({[2,3’-bipyridine]-3-yl}methyl)-1,3-benzothiazole-6-carboxamide is unique due to its combined structural features, which allow it to participate in both coordination chemistry and biological interactions. This dual functionality makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS/c24-19(13-5-6-16-17(9-13)25-12-23-16)22-11-15-4-2-8-21-18(15)14-3-1-7-20-10-14/h1-10,12H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYGYNCYGRGPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.